![molecular formula C15H13F3N4O B2607026 2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethoxy)anilino]prop-2-enylidene]propanedinitrile CAS No. 338773-50-5](/img/structure/B2607026.png)
2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethoxy)anilino]prop-2-enylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethoxy)anilino]prop-2-enylidene]propanedinitrile is a useful research compound. Its molecular formula is C15H13F3N4O and its molecular weight is 322.291. The purity is usually 95%.
BenchChem offers high-quality 2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethoxy)anilino]prop-2-enylidene]propanedinitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethoxy)anilino]prop-2-enylidene]propanedinitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mechanistic Insights and Phase Behavior in Lignin Model Compounds The study by Yokoyama (2015) explores the acidolysis mechanisms of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the diverse reaction routes and intermediates in such systems. This research provides foundational knowledge for understanding the chemical behavior of complex organic molecules, including the subject compound, in various conditions such as different acid concentrations and temperatures (Yokoyama, 2015).
Phase Behavior and Applications in Ionic Liquids Visak et al. (2014) review the phase behavior of ionic liquids with various solutes, including aromatic compounds. This research is relevant for understanding how similar complex molecules, like the specified compound, might interact in mixed solvent systems, potentially guiding applications in separation processes and solvent development (Visak et al., 2014).
Degradation Processes and Stability Studies Barchańska et al. (2019) focus on the stability and degradation pathways of nitisinone, noting the formation of stable degradation products under various conditions. This study offers insights into the stability and potential environmental persistence of similarly structured compounds, contributing to a broader understanding of their lifecycle and environmental impact (Barchańska et al., 2019).
Synthesis and Spectroscopic Properties of Thiazolidinones Issac and Tierney (1996) describe the synthesis and properties of novel substituted thiazolidinones, providing a framework for understanding the chemical synthesis and structural analysis of complex molecules including the one . This research is critical for the development of new materials and pharmaceuticals with specific functional characteristics (Issac & Tierney, 1996).
Amyloid Imaging in Alzheimer's Disease Nordberg's research (2007) on amyloid imaging ligands, including a detailed review of various radioligands, underscores the importance of chemical compounds in diagnosing and understanding neurodegenerative diseases. This highlights the potential medical imaging applications of complex molecules, contributing to the early detection and treatment of conditions like Alzheimer's (Nordberg, 2007).
Eigenschaften
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethoxy)anilino]prop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O/c1-22(2)14(11(9-19)10-20)7-8-21-12-3-5-13(6-4-12)23-15(16,17)18/h3-8,21H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVSZQRGFQLQSB-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-1-(dimethylamino)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-ylidene]propanedinitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.